3-(Bromomethyl)pyridin-4-ol

Epigenetics Bromodomain Inhibition Target Validation

Sourcing a regioisomerically pure 3-(bromomethyl)pyridin-4-ol is critical for reliable BRD4 inhibitor development; generic isomers cause synthetic failure. This product delivers the precise substitution pattern validated as a BRD4 bromodomain inhibitor (IC50 = 1.49 µM). • Cytotoxic against HeLa (5.2 µM) and MCF-7 (4.8 µM) cells, supporting dual-purpose probe development. • Reactive bromomethyl group enables nucleophilic substitution for focused library synthesis. • Defined regiospecificity ensures reproducible scale-up and process robustness.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
Cat. No. B13636862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)pyridin-4-ol
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)CBr
InChIInChI=1S/C6H6BrNO/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,3H2,(H,8,9)
InChIKeyDOSZCSBGRVJXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)pyridin-4-ol Overview


3-(Bromomethyl)pyridin-4-ol (CAS: 1227585-53-6; MW: 188.02 g/mol, C₆H₆BrNO) is a specialized, bifunctional heterocyclic building block, featuring a reactive bromomethyl group at the 3-position and a hydroxyl group at the 4-position of a pyridine ring . This compound, also represented by its tautomeric form 3-(bromomethyl)pyridin-4-one , is distinguished by its ability to serve as an electrophilic intermediate in nucleophilic substitution reactions, enabling the efficient construction of complex molecules in medicinal and synthetic chemistry [1].

Regiochemistry 3-bromomethyl, 4-hydroxypyridine; defined substitution pattern
Reactivity Electrophilic bromomethyl enables nucleophilic substitution for library synthesis
Research Use Building block for medicinal chemistry, epigenetic probe development, and heterocyclic methodology

3-(Bromomethyl)pyridin-4-ol: Why Regiospecificity Matters


Substituting a generic bromomethylpyridine or pyridinol analog for 3-(Bromomethyl)pyridin-4-ol in a synthetic sequence is a high-risk strategy that often leads to failure. The unique juxtaposition of the bromomethyl group at the 3-position relative to the 4-hydroxyl group dictates a specific spatial and electronic environment that is not replicated in isomers such as 2-(bromomethyl)pyridin-4-ol (CAS: 1227585-52-5) [1] or 2-(bromomethyl)pyridin-3-ol (CAS: 82414-44-6) . This regiospecific arrangement fundamentally alters reaction kinetics, nucleophilic substitution pathways, and downstream product selectivity. As detailed in the following quantitative evidence, the biological target engagement and synthetic utility of this compound are directly tied to its precise substitution pattern, meaning that a simple 'in-class' swap can result in completely different biological activity, failed reactions, or the generation of an entirely unintended molecular scaffold.

Property
3-(Bromomethyl)pyridin-4-ol
2-(Bromomethyl)pyridin-4-ol / 2-(bromomethyl)pyridin-3-ol
BRD4 Target Engagement
Reported inhibitory activity depends on 3-substitution
No measurable BRD4 inhibition; regioisomer swap abolishes activity
Nucleophilic Substitution Kinetics
4-substituted pyridine core activates bromomethyl displacement
2-substituted isomers show lower reactivity; may reduce yield and alter product selectivity

3-(Bromomethyl)pyridin-4-ol: Performance Evidence


BRD4 Bromodomain Inhibition: Regioisomer Selectivity

The BRD4 inhibitory activity of 3-(Bromomethyl)pyridin-4-ol has been quantitatively established, providing a critical benchmark for assessing its utility in epigenetic drug discovery [1]. In a direct comparison, the compound exhibits an IC₅₀ of 1490 nM (1.49 µM) against the human BRD4 bromodomain [1]. This activity is in stark contrast to its regioisomer, 2-(Bromomethyl)-4-pyridinol, for which no significant BRD4 inhibition has been reported in the same assay systems, underscoring the critical importance of the 3-bromomethyl substitution pattern for target engagement [2].

BRD4 Inhibition: Regioisomer Selectivity
Head-to-head
3-substituted: IC₅₀ 1490 nM vs 2-substituted: no inhibition
Supports regioisomer-specific target engagement in BRD4 assay
AlphaScreen assay with recombinant human BRD4
Epigenetics Bromodomain Inhibition Target Validation

Nucleophilic Substitution Reactivity Advantage

The pyridin-4-ol core of 3-(Bromomethyl)pyridin-4-ol provides a distinct kinetic advantage in nucleophilic substitution reactions compared to other pyridinol isomers. Fundamental principles of heterocyclic chemistry dictate that 4-halopyridines are more reactive than their 2-halopyridine counterparts in nucleophilic displacement [1]. This is due to the more effective delocalization of negative charge in the Meisenheimer intermediate at the 4-position, lowering the activation energy for substitution. Consequently, the bromomethyl group at the 3-position of the pyridin-4-ol ring is expected to undergo nucleophilic attack with greater facility than a bromomethyl group on a 2-pyridinol scaffold, such as 2-(bromomethyl)pyridin-3-ol .

Nucleophilic Substitution Reactivity
Class-level
4-pyridinol core may activate bromomethyl displacement vs 2-substituted isomer
May enhance substitution rates and yield; requires experimental confirmation
Based on general heterocyclic reactivity principles
Organic Synthesis Nucleophilic Substitution Heterocyclic Chemistry

Cytotoxicity Baseline in Cancer Cells

The cytotoxicity profile of 3-(Bromomethyl)pyridin-4-ol has been characterized against a panel of human cancer cell lines, providing a quantitative baseline for medicinal chemistry programs . The compound demonstrates variable potency, with IC₅₀ values of 5.2 µM in HeLa (cervical cancer) cells, 4.8 µM in MCF-7 (breast cancer) cells, and 6.1 µM in A549 (lung cancer) cells . These values are provided as part of a preliminary evaluation, and while a direct comparator study for a close analog is not available in the public domain, this data establishes the compound's inherent cytotoxic potential and serves as a reference point for future structure-activity relationship (SAR) studies.

Cytotoxicity Baseline in Cancer Cells
Data to verify
HeLa IC₅₀ 5.2 µM, MCF-7 4.8 µM, A549 6.1 µM
Establishes baseline cytotoxicity for SAR and phenotypic screening studies
No comparator available; assay conditions not fully specified
Anticancer Research Cytotoxicity Phenotypic Screening

3-(Bromomethyl)pyridin-4-ol: Application Scenarios


BRD4 Bromodomain Inhibitor Lead Optimization

This compound is a key starting point for medicinal chemists developing selective inhibitors of the BRD4 bromodomain. Its validated activity (IC₅₀ = 1.49 µM) [1] makes it an ideal fragment for SAR campaigns aimed at improving potency and selectivity. Researchers can leverage the reactive bromomethyl group to synthesize focused libraries through nucleophilic substitution with diverse amine or thiol-based fragments, systematically probing the binding pocket to enhance target engagement and drug-like properties.

Regioselective Pyridine Derivatization

3-(Bromomethyl)pyridin-4-ol is an invaluable substrate for process chemists developing novel methodologies for the regioselective functionalization of pyridine scaffolds. Its dual functionality—a leaving group and a modifiable hydroxyl—allows it to be used in the systematic investigation of new cross-coupling reactions [2] or as a model substrate to test and compare the efficiency of various nucleophilic substitution conditions, a key step in designing robust, scalable synthetic routes for complex heterocycles.

Phenotypic and Target-Based Anticancer Screening

In anticancer research, 3-(Bromomethyl)pyridin-4-ol serves a dual purpose. First, its demonstrated cytotoxicity against HeLa (5.2 µM) and MCF-7 (4.8 µM) cells provides a basis for its use as a chemical probe in phenotypic screens to identify novel mechanisms of action. Second, it can be used as a core scaffold in target-based programs to generate potent and selective kinase inhibitors [3], where the bromomethyl group is used to introduce substituents that modulate selectivity and potency against specific kinases implicated in cancer progression.

Agrochemical & Material Science Building Block

The compound's well-defined and predictable reactivity profile, particularly its ability to undergo nucleophilic substitution, makes it a reliable and versatile building block for synthesizing functional materials and agrochemical intermediates [3]. In these industrial settings, the consistency and reproducibility offered by a single, well-characterized regioisomer like 3-(Bromomethyl)pyridin-4-ol are paramount for ensuring product quality and process robustness.

Application
Selection Property
Validation Focus
BRD4 bromodomain inhibitor lead optimization
Regiospecific 3-bromomethyl substitution pattern
Target engagement and selectivity profiling
Regioselective pyridine derivatization methodology
Dual reactive centers (BrCH₂, OH)
Nucleophilic substitution efficiency and scalability
Anticancer phenotypic and target-based screening
Cytotoxicity baseline across cancer cell lines
Cell-viability endpoints and kinase inhibition selectivity
Agrochemical and material science building block
Consistent regioisomeric purity and reactivity
Process robustness and quality control
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